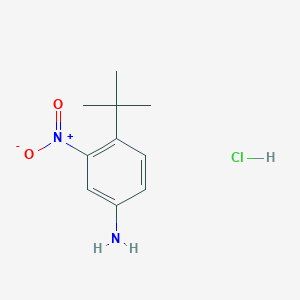

4-(tert-Butyl)-3-nitroaniline hydrochloride

Overview

Description

“4-(tert-Butyl)-3-nitroaniline hydrochloride” likely contains a tert-butyl group, a nitro group, and an aniline group. The tert-butyl group is a bulky alkyl group known for its steric effects . The nitro group is a strong electron-withdrawing group, often used in the synthesis of explosives, while aniline is a primary aromatic amine, which is a building block in the synthesis of many dyes and drugs .

Molecular Structure Analysis

The molecular structure of “4-(tert-Butyl)-3-nitroaniline hydrochloride” would likely show the bulky tert-butyl group and the nitro group attached to a benzene ring, with the aniline group also attached to the benzene ring . The hydrochloride indicates the presence of a chloride ion, suggesting the compound might exist as a salt.Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amine, forming a diamine with the existing aniline group . The tert-butyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, nitroaromatic compounds are relatively stable and often crystalline . The presence of the hydrochloride could make the compound more soluble in water .Scientific Research Applications

Synthesis of Organic Compounds

4-(tert-Butyl)-3-nitroaniline hydrochloride is utilized in the synthesis of complex organic compounds. For instance, it can react with formic acid to produce formic acid-(4-tert-butyl-anilide) in the presence of toluene as a solvent under heating conditions . This reaction is fundamental in creating intermediates for further chemical synthesis.

Production of Diamine Monomers

This compound is instrumental in the production of new triphenylamine-containing diamine monomers . These monomers are crucial precursors in the manufacture of polymers, dyes, and pigments, which have applications ranging from electronic devices to colorants in various industries.

Development of Dinitrotriphenylamine

Another significant application is in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine . This compound is a derivative of triphenylamine, which is known for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Creation of Pyrimidinone Derivatives

4-(tert-Butyl)-3-nitroaniline hydrochloride is used in creating 2-oxopyrimido[4,5-d]pyrimidin-5(6H)-one derivatives . These derivatives have potential applications in pharmaceuticals, as they are structurally similar to several bioactive compounds.

Antioxidant in Biodiesel

While not directly related to 4-(tert-Butyl)-3-nitroaniline hydrochloride, its structural analog tert-Butylhydroquinone (TBHQ) is used as an antioxidant in biodiesel . This application is crucial for improving the stability and shelf life of biodiesel fuels.

Stabilizer for Organic Peroxides

TBHQ, a related compound, is also used industrially as a stabilizer to inhibit the autopolymerization of organic peroxides . This is vital for ensuring the safe handling and storage of organic peroxides, which are highly reactive substances.

Fixative in Perfumery

In the perfumery industry, TBHQ serves as a fixative to lower the evaporation rate and improve the stability of fragrances . This enhances the longevity of scents in various perfumed products.

Additive in Varnishes and Lacquers

TBHQ is added to varnishes, lacquers, and resins to improve their stability and prevent degradation . This application is essential in the production of high-quality coatings and finishes for wood and metal surfaces.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-tert-butyl-3-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14;/h4-6H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKNDFQMIDRATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856766 | |

| Record name | 4-tert-Butyl-3-nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6310-20-9 | |

| Record name | 4-tert-Butyl-3-nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride](/img/structure/B1375742.png)

![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)

![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)

![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)